molecular formula C21H14Cl2N2O B2542434 1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 478031-79-7

1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2542434
CAS No.: 478031-79-7
M. Wt: 381.26
InChI Key: RYYQQVJNXYGWHF-HIXSDJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H14Cl2N2O and its molecular weight is 381.26. The purity is usually 95%.
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Scientific Research Applications

Chlorophenols and Environmental Studies

Chlorophenols, structurally related to parts of the compound , are recognized for their environmental impact, particularly in municipal solid waste incineration and aquatic environments. Research has explored their role as precursors to dioxins in thermal processes and their moderate to significant toxic effects on mammalian and aquatic life. The persistence and bioaccumulation of chlorophenols highlight the importance of understanding their environmental fate and potential remediation strategies (Peng et al., 2016); (Krijgsheld & Gen, 1986).

Indole Derivatives and Synthesis

Indole derivatives are pivotal in organic synthesis, with extensive applications ranging from pharmaceuticals to agrochemicals. The review on indole synthesis classifications provides a comprehensive overview of methodologies for creating indole structures, which are foundational to developing new chemical entities with potential therapeutic benefits (Taber & Tirunahari, 2011).

Antioxidant Properties of Chromones

Chromones, including certain benzopyran derivatives, are noted for their antioxidant properties, which could be analogous to the potential activities of the compound . These properties are critical for developing anti-inflammatory, antidiabetic, antitumor, and anticancer agents. The radical scavenging activity of chromones is particularly significant for their physiological and pharmacological effects, suggesting a path for research into similar compounds (Yadav et al., 2014).

Environmental and Pharmacological Insights

Further research underscores the environmental persistence and toxicological profiles of chlorobenzenes and chlorophenyl derivatives, offering insight into the potential environmental impact and remediation strategies for related compounds. Additionally, the pharmacological review of chlorogenic acid, a compound with antioxidant and various therapeutic effects, suggests a broad spectrum of research and application possibilities for structurally related compounds (Burgos-Aceves et al., 2021); (Naveed et al., 2018).

Mechanism of Action

The specific mechanism of action for this compound depends on its intended use. It could interact with biological targets, receptors, or enzymes. Further studies are necessary to elucidate its pharmacological effects, potential therapeutic applications, and any adverse interactions .

Safety and Hazards

  • Handling Precautions : Researchers and users should follow safety guidelines when working with this compound .

Future Directions

  • Drug Development : Evaluate its potential as a lead compound for drug development .

Properties

IUPAC Name

3-(4-chlorophenyl)imino-1-[(4-chlorophenyl)methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O/c22-15-7-5-14(6-8-15)13-25-19-4-2-1-3-18(19)20(21(25)26)24-17-11-9-16(23)10-12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYQQVJNXYGWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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